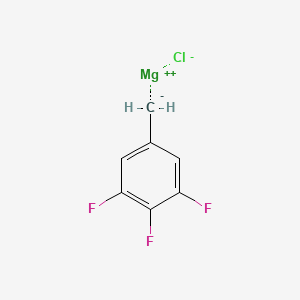![molecular formula C33H32N2O8 B15169179 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine CAS No. 644962-76-5](/img/structure/B15169179.png)
5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine is a synthetic nucleoside analog. This compound is characterized by the presence of a uridine moiety modified with a bis(4-methoxyphenyl)(phenyl)methyl group at the 5’-O position and a prop-1-yn-1-yl group at the 5 position. These modifications confer unique chemical properties and potential biological activities to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine typically involves multiple steps. The starting material is often uridine, which undergoes selective protection and deprotection steps to introduce the desired functional groups. Key steps include:
Protection of the 2’- and 3’-hydroxyl groups: of uridine to prevent unwanted reactions.
Introduction of the bis(4-methoxyphenyl)(phenyl)methyl group: at the 5’-O position using a suitable protecting group strategy.
Alkylation at the 5 position: with a prop-1-yn-1-yl group using appropriate alkylating agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated synthesis equipment, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the prop-1-yn-1-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted uridine derivatives.
Scientific Research Applications
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating nucleic acid interactions and enzyme activities.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The compound may inhibit enzymes involved in nucleic acid synthesis or repair, leading to potential antiviral or anticancer effects. The molecular targets and pathways involved include DNA polymerases and reverse transcriptases.
Comparison with Similar Compounds
Similar Compounds
- 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxyuridine
- 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-fluorouridine
- 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-2’-fluoroadenosine
Uniqueness
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine is unique due to the presence of both the bis(4-methoxyphenyl)(phenyl)methyl group and the prop-1-yn-1-yl group. These modifications enhance its chemical stability and potentially its biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
644962-76-5 |
|---|---|
Molecular Formula |
C33H32N2O8 |
Molecular Weight |
584.6 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione |
InChI |
InChI=1S/C33H32N2O8/c1-4-8-21-19-35(32(39)34-30(21)38)31-29(37)28(36)27(43-31)20-42-33(22-9-6-5-7-10-22,23-11-15-25(40-2)16-12-23)24-13-17-26(41-3)18-14-24/h5-7,9-19,27-29,31,36-37H,20H2,1-3H3,(H,34,38,39)/t27-,28-,29-,31-/m1/s1 |
InChI Key |
VFKJTINFVHDNPY-BUVRPPHQSA-N |
Isomeric SMILES |
CC#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |
Canonical SMILES |
CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy-](/img/structure/B15169120.png)
![Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B15169122.png)

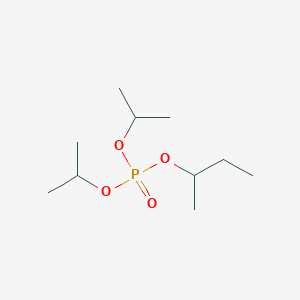
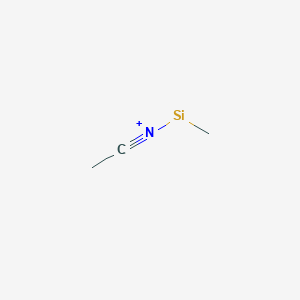
![5-[(4-Hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol](/img/structure/B15169155.png)
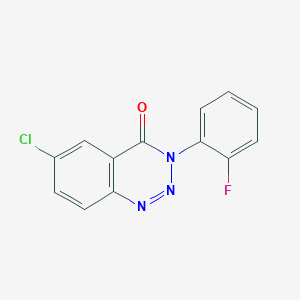
![2,2-Dimethyl-N-[2-(prop-1-en-2-yl)phenyl]propanamide](/img/structure/B15169169.png)
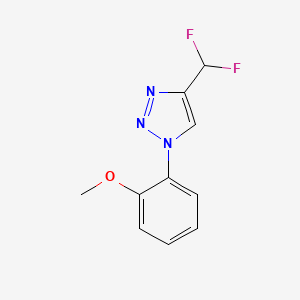
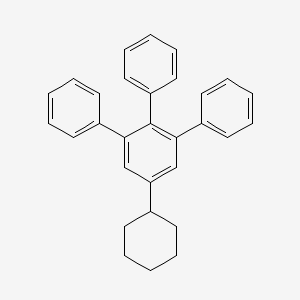
![[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile](/img/structure/B15169201.png)

